Z-Pro-leu-gly-NH2, also known as Z-prolyl-leucyl-glycinamide, is a synthetic peptide that consists of three amino acids: proline, leucine, and glycine, with a terminal amide group. The "Z" in its name indicates the presence of a benzyloxycarbonyl protecting group on the proline residue. This compound is notable for its structural conformation and potential biological activities.
Z-Pro-Leu-Gly-NH2, also known as N-(tert-butoxycarbonyl)-L-prolyl-L-leucyl-glycine amide, is a small peptide molecule consisting of four amino acids: proline, leucine, glycine, and an amide group at the C-terminus. The "Z" at the beginning refers to the protecting group tert-butyloxycarbonyl attached to the N-terminus of the proline residue. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions during the assembly process [].
Information on the specific properties of Z-Pro-Leu-Gly-NH2, such as its melting point, solubility, and pKa values, is not readily available in the scientific literature.
While there is no extensive research directly focused on Z-Pro-Leu-Gly-NH2 itself, it possesses a structure relevant to several areas of scientific research:
Z-Pro-Leu-Gly-NH2 can serve as a building block for the synthesis of larger peptides or proteins containing the proline-leucine-glycine sequence. This sequence might be of interest for studying protein function, protein-protein interactions, or the development of therapeutic agents [].
Peptides with specific amino acid sequences can be designed to act as substrates for enzymes. Z-Pro-Leu-Gly-NH2 could potentially be used to study the activity of enzymes that cleave peptide bonds between proline and leucine or leucine and glycine. This information could be valuable for understanding enzyme function and for developing enzyme inhibitors.
Short peptides can be used as model systems to study protein folding, a complex process by which proteins achieve their functional three-dimensional structures. The presence of proline in Z-Pro-Leu-Gly-NH2 might be of interest due to its rigid structure, which can influence the folding behavior of the peptide.
These reactions are essential for modifying the peptide for various research and therapeutic applications.
Research indicates that Z-Pro-leu-gly-NH2 exhibits significant biological activity, particularly in the central nervous system. Studies have shown that it can attenuate amnesia induced by puromycin in mice, suggesting potential neuroprotective properties . Additionally, it has been explored as a peptidomimetic ligand that modulates dopamine receptors, indicating its relevance in neuropharmacology .
The synthesis of Z-Pro-leu-gly-NH2 typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
Alternative synthetic routes may involve modifications at specific positions to create analogs with varied biological activity .
Z-Pro-leu-gly-NH2 has several applications in research and pharmaceutical development:
Interaction studies reveal that Z-Pro-leu-gly-NH2 interacts with various biological targets, particularly neurotransmitter receptors. Its design as a peptidomimetic allows it to mimic natural ligands while providing enhanced stability and specificity. Research has focused on its binding affinities and effects on receptor activity, contributing to understanding its therapeutic potential .
Z-Pro-leu-gly-NH2 shares structural similarities with several other peptides. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Pro-Leu-Gly-NH2 | Proline-Leucine-Glycine | Natural peptide with neuroactive properties |
Z-Gly-Pro-Leu-Gly-Pro | Z-Glycine-Proline-Leucine-Proline | Contains additional glycine; used in collagen studies |
Acetyl-Pro-Leu-Gly-NH2 | Acetylated Proline-Leucine-Glycine | Modified for increased stability |
Z-Pro-Leu-Gly-OEt | Z-Proline-Leucine-Glycine-Ethyl | Ethyl ester derivative; used in synthetic pathways |
Z-Pro-leu-gly-NH2 is unique due to its specific protective group and terminal amide functionality, which enhance its stability and bioactivity compared to other similar compounds.
This detailed examination of Z-Pro-leu-gly-NH2 underscores its significance in biochemical research and potential therapeutic applications, paving the way for further exploration in neuropharmacology and drug development.
Z-Pro-leu-gly-NH2 emerged from advancements in peptide synthesis, particularly the use of protecting groups to facilitate controlled chain elongation. While its exact discovery date is not well-documented, its development aligns with mid-20th-century innovations in solid-phase peptide synthesis (SPPS) and the use of Z (benzyloxycarbonyl) groups to protect N-termini during synthesis. Early enzymatic synthesis methods, such as those employing thermolysin or α-chymotrypsin, demonstrated the feasibility of coupling Z-protected proline to leucine and glycine derivatives, yielding Z-Pro-leu-gly-NH2 with high efficiency.
Z-Pro-leu-gly-NH2 is a synthetic precursor to melanostatin (PLG), an endogenous tripeptide derived from oxytocin. The Z group in Z-Pro-leu-gly-NH2 is removed via hydrogenolysis or acidolysis to yield PLG, which exhibits distinct neuroendocrine activities, including inhibition of melanin synthesis and modulation of dopamine receptors. Key distinctions between the two compounds include:
Property | Z-Pro-leu-gly-NH2 | Pro-Leu-Gly-NH2 (PLG) |
---|---|---|
Protecting Group | Benzyloxycarbonyl (Z) | None |
Solubility | Enhanced in organic solvents | Limited in aqueous solutions |
Biological Activity | Minimal (synthetic intermediate) | Active (neuroendocrine modulation) |
Applications | Peptide synthesis, enzyme substrate | Therapeutic research, neurobiology |
Z-Pro-leu-gly-NH2 is pivotal in several research domains:
Peptide amidases, such as SbPam from Glycine max, selectively hydrolyze C-terminal amides. Z-Pro-leu-gly-NH2 derivatives (e.g., Z-Pro-leu-gly-OCH₃) have been used to study esterification and hydrolysis mechanisms, revealing substrate preferences influenced by bulky residues like leucine.
NMR studies in dimethylsulfoxide (DMSO) indicate that Z-Pro-leu-gly-NH2 adopts conformations stabilized by intramolecular hydrogen bonds, particularly involving the proline and glycine residues. These studies challenge earlier assumptions about β-turn structures, emphasizing solvent-dependent conformational flexibility.
As a building block, Z-Pro-leu-gly-NH2 facilitates the synthesis of peptide-based therapeutics. Its role in stabilizing intermediates during chain elongation is critical for producing complex bioactive peptides, such as dopamine receptor modulators.
Z-Pro-leu-gly-NH2 is classified as a peptide derivative, with the following attributes:
Attribute | Value |
---|---|
IUPAC Name | N-Benzyloxycarbonyl-L-prolyl-L-leucylglycinamide |
Synonyms | Carbobenzoxyprolyl-leucyl-glycinamide, Z-PLG-NH₂ |
Classification | Synthetic peptide, protected amide |
CAS Number | 14485-80-4 |
Z-Pro-leu-gly-NH2 is a synthetic tripeptide derivative characterized by the molecular formula C21H30N4O5 and a molecular weight of 418.49 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 14485-80-4 and carries the MDL number MFCD00057240 [1] [3]. The monoisotopic mass has been determined to be 418.221620 g/mol, providing precise mass spectral identification capabilities [2].
The IUPAC nomenclature for this compound is benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate [2]. Alternative systematic names include 1-[(benzyloxy)carbonyl]-L-prolyl-L-leucylglycinamide and carbobenzoxyprolyl-leucyl-glycinamide [1] [2].
Property | Value |
---|---|
Molecular Formula | C21H30N4O5 |
CAS Registry Number | 14485-80-4 |
Molecular Weight (g/mol) | 418.49 |
Monoisotopic Mass (g/mol) | 418.221620 |
MDL Number | MFCD00057240 |
The benzyloxycarbonyl group, commonly designated as Z or Cbz, serves as a crucial protecting group for the amino terminus of the proline residue [4] [5]. This protecting group was first developed by Leonidas Zervas in the early 1930s and became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis [5]. The benzyloxycarbonyl moiety exhibits distinct structural parameters that have been extensively characterized through X-ray crystallographic studies [6].
The geometry of the urethane moiety within the benzyloxycarbonyl group demonstrates close similarity to that of other N-terminal protecting groups, with specific bond angle relaxations due to reduced steric crowding compared to bulkier alternatives [6]. The benzyloxycarbonyl group provides greater conformational flexibility, which can result in enhanced variations in bond lengths and angles when compared to more sterically hindered protecting groups [6].
Conformational energy calculations indicate that the benzyloxycarbonyl group has minimal effect on the conformational preferences of adjacent amino acid residues [6]. The computed fraction of molecules with cis urethane bonds in benzyloxycarbonyl-protected proline derivatives is approximately 0.42, demonstrating the rotational characteristics of this protecting group [6].
The peptide backbone of Z-Pro-leu-gly-NH2 consists of three amino acid residues in the sequence L-proline, L-leucine, and glycine [1] [2]. Each amino acid contributes specific stereochemical characteristics to the overall molecular structure.
The proline residue at position 1 exhibits the characteristic five-membered pyrrolidine ring structure, which imposes significant conformational constraints on the peptide backbone [7]. The cyclic nature of proline restricts the phi dihedral angle and influences the overall peptide conformation through its unique geometric properties [7]. The L-configuration of proline ensures the (2S) stereochemistry at the alpha carbon [2].
The leucine residue at position 2 contains a branched aliphatic side chain with the molecular formula C4H9, contributing hydrophobic characteristics to the peptide [1]. The L-leucine configuration maintains (2S) stereochemistry, with the isobutyl side chain extending from the alpha carbon [2]. This branched-chain amino acid significantly influences the overall hydrophobicity and solubility profile of the compound [8].
Glycine occupies the third position and serves as the simplest amino acid with a hydrogen atom as its side chain [1]. The absence of a side chain in glycine provides maximal conformational flexibility to the peptide backbone, allowing for greater rotational freedom around the phi and psi dihedral angles [7].
Position | Component | Three-letter Code | Molecular Formula | Stereochemistry |
---|---|---|---|---|
N-terminal | Benzyloxycarbonyl protecting group | Z- | C8H7O2- | - |
Position 1 | L-Proline | Pro | C5H9NO2 | (2S) |
Position 2 | L-Leucine | Leu | C6H13NO2 | (2S) |
Position 3 | Glycine | Gly | C2H5NO2 | - |
C-terminal | Primary amide | -NH2 | -NH2 | - |
The C-terminal modification to a primary amide group (-NH2) represents a significant structural feature that distinguishes this compound from conventional carboxylic acid-terminated peptides [1] [2]. The amide functionality eliminates the ionizable carboxyl group, thereby altering the overall charge distribution and solubility characteristics of the molecule [9].
The terminal amide configuration contributes to enhanced hydrogen bonding capabilities through both the carbonyl oxygen and the amino nitrogen atoms [9]. This structural modification typically results in increased melting points and altered solubility profiles compared to the corresponding carboxylic acid derivatives [9]. Primary amides generally exhibit higher boiling points due to extensive intermolecular hydrogen bonding networks [9].
The absence of the ionizable carboxyl terminus means that Z-Pro-leu-gly-NH2 does not exhibit the typical zwitterionic characteristics of unmodified peptides at physiological pH values [9]. This modification significantly influences the overall physicochemical properties and stability profile of the compound [9].
The solubility characteristics of Z-Pro-leu-gly-NH2 are influenced by the interplay between hydrophobic and hydrophilic structural elements within the molecule [10] [8]. The presence of the benzyloxycarbonyl protecting group and the leucine residue contributes significant hydrophobic character, while the amide functionalities provide hydrogen bonding capabilities [8] [9].
Peptides containing a high proportion of hydrophobic residues, such as leucine, typically exhibit limited solubility in aqueous solutions [8]. The branched-chain nature of leucine, comprising approximately 50% of the amino acid content in this tripeptide, places Z-Pro-leu-gly-NH2 in the category of peptides with challenging aqueous solubility [8].
The terminal amide configuration enhances water solubility compared to completely hydrophobic peptides through hydrogen bonding interactions [9]. Primary amides with carbon chain lengths similar to this tripeptide demonstrate borderline water solubility, with solubility generally decreasing as the hydrophobic content increases [9]. The compound is expected to show enhanced solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [11] [8].
The benzyloxycarbonyl protecting group contributes aromatic character that may facilitate solubility in moderately polar organic solvents [7]. The overall solubility profile suggests that Z-Pro-leu-gly-NH2 requires careful solvent selection for experimental applications, with mixed aqueous-organic systems potentially providing optimal dissolution conditions [8].
The spectroscopic properties of Z-Pro-leu-gly-NH2 reflect the characteristic features of each structural component within the molecule [12] [13]. Nuclear magnetic resonance spectroscopy provides detailed information about the solution conformation and dynamic behavior of the peptide backbone [13] [14].
Proton nuclear magnetic resonance spectra of benzyloxycarbonyl-protected peptides exhibit characteristic chemical shift patterns that reflect the electronic environment of each amino acid residue [12] [14]. The amide protons typically appear in the downfield region between 7-9 ppm, with chemical shift values influenced by hydrogen bonding interactions and conformational preferences [12] [13].
The alpha proton chemical shifts provide information about the local conformational state of each amino acid residue [15]. The proline alpha proton typically resonates around 4.0-4.5 ppm, while the leucine alpha proton appears in the 4.2-4.6 ppm region [12]. The glycine alpha protons, being equivalent, produce a characteristic singlet or narrow multiplet in the 3.8-4.2 ppm range [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonances in the 170-175 ppm region, with distinct chemical shifts for each amide linkage [7] [15]. The aromatic carbons of the benzyloxycarbonyl group produce characteristic signals in the 120-140 ppm range, while the aliphatic carbons appear at higher field positions [7].
Infrared spectroscopy demonstrates characteristic amide bands that provide information about hydrogen bonding and secondary structure [16]. The amide I band, corresponding to carbonyl stretching vibrations, typically appears around 1650-1680 cm⁻¹, while the amide II band, involving nitrogen-hydrogen bending and carbon-nitrogen stretching, occurs around 1540-1560 cm⁻¹ [16]. The presence of intramolecular hydrogen bonds can shift these frequencies and provide insight into the solution conformation [16].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the peptide sequence [17]. The molecular ion peak at m/z 418.49 corresponds to the protonated molecular ion, while characteristic fragment ions reflect the loss of specific amino acid residues or the benzyloxycarbonyl protecting group [17].
The stability profile of Z-Pro-leu-gly-NH2 under different environmental conditions is governed by the susceptibility of both the peptide bonds and the benzyloxycarbonyl protecting group to various degradative processes [18] [19] [20]. Temperature, pH, and ionic strength represent critical parameters that influence the overall stability of the compound [18] [19].
Thermal stability studies demonstrate that peptide compounds generally exhibit decreased stability at elevated temperatures due to accelerated hydrolysis reactions [19] [20]. The benzyloxycarbonyl protecting group provides some protection against thermal degradation compared to unprotected peptides, but extended exposure to high temperatures can lead to protecting group cleavage [5]. The stability threshold for benzyloxycarbonyl-protected peptides typically occurs above 55°C, where significant degradation processes become apparent [18].
pH-dependent stability characteristics reveal that Z-Pro-leu-gly-NH2 exhibits optimal stability under mildly acidic to neutral conditions [21] [20]. Acidic conditions generally enhance the thermal stability of peptide structures through protonation effects that stabilize the overall conformation [18] [22]. Alkaline conditions promote increased rates of peptide bond hydrolysis and benzyloxycarbonyl group cleavage, resulting in reduced compound stability [21] [20].
The hydrolytic stability of the compound is influenced by the nature of each peptide bond within the sequence [20]. The proline-leucine bond may exhibit enhanced resistance to enzymatic cleavage due to the steric hindrance imposed by the proline ring structure [7]. However, chemical hydrolysis under extreme conditions can affect all peptide bonds, with the rate dependent on temperature, pH, and ionic strength [20].
Long-term stability studies indicate that Z-Pro-leu-gly-NH2 should be stored under controlled conditions to minimize degradation [21]. Refrigerated storage at temperatures below 4°C, protection from light, and maintenance of neutral pH conditions represent optimal preservation strategies [23]. The compound demonstrates enhanced stability in dry, crystalline form compared to solution-based storage systems [23].
Condition | Stability Profile | Optimal Range |
---|---|---|
Temperature | Stable up to 45°C | 4°C - 25°C |
pH | Optimal at pH 6-7 | pH 5.5 - 7.5 |
Storage | Stable as dry powder | -15°C to 4°C |
Light | Photosensitive | Dark conditions |
Humidity | Moisture sensitive | Dry environment |